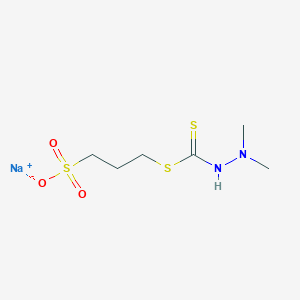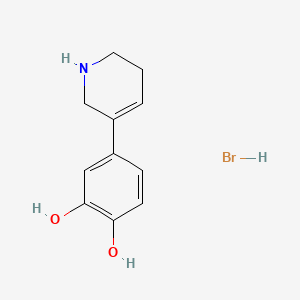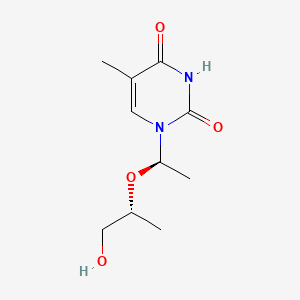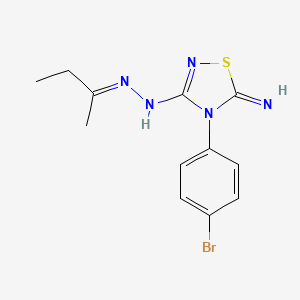
Sodium 3-sulphonatopropyl 2,2-dimethyldithiocarbazate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate typically involves the reaction of 2,2-dimethyldithiocarbazate with 3-chloropropane sulfonic acid sodium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted carbazates .
科学研究应用
Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in industrial processes.
作用机制
The mechanism of action of Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It affects pathways related to oxidative stress, apoptosis, and cell signaling, contributing to its biological activities.
相似化合物的比较
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbamate
- Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazone
Comparison: Sodium 3-sulfonatopropyl 2,2-dimethyldithiocarbazate is unique due to its specific sulfonate and dithiocarbazate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in scientific research .
属性
CAS 编号 |
4025-87-0 |
|---|---|
分子式 |
C6H13N2NaO3S3 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
sodium;3-(dimethylaminocarbamothioylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C6H14N2O3S3.Na/c1-8(2)7-6(12)13-4-3-5-14(9,10)11;/h3-5H2,1-2H3,(H,7,12)(H,9,10,11);/q;+1/p-1 |
InChI 键 |
FIHOAQLQPBSOEZ-UHFFFAOYSA-M |
规范 SMILES |
CN(C)NC(=S)SCCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















